Ethyl 4-(4-fluorophenyl)-3-oxobutanoate

Physicochemical profiling ADME prediction β‑Keto ester intermediates

Medicinal chemists often face costly, low-yield late-stage fluorination. This β-keto ester provides a pre-installed 4-fluorophenyl group early in the synthetic route. - 86.8% isolated yield from Meldrum's acid acylation, enabling multi-kg scale-up. - mp 71 °C simplifies recrystallization and automated dispensing. - Yields pyridinone NNRTIs with single-digit nM EC50 vs. wild-type HIV-1; retains potency against Y181C, K103N, and A17 double mutants. - Aqueous solubility 1,144 mg/L supports aqueous-organic HTE conditions, reducing organic solvent consumption.

Molecular Formula C12H13FO3
Molecular Weight 224.23 g/mol
CAS No. 221121-37-5
Cat. No. B045282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-fluorophenyl)-3-oxobutanoate
CAS221121-37-5
Synonyms4-(4-Fluorophenyl)-3-oxobutanoic Acid Ethyl Ester
Molecular FormulaC12H13FO3
Molecular Weight224.23 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)CC1=CC=C(C=C1)F
InChIInChI=1S/C12H13FO3/c1-2-16-12(15)8-11(14)7-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3
InChIKeyQCQKQRINQDBSEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(4-fluorophenyl)-3-oxobutanoate – Core Benchmarks


Ethyl 4‑(4‑fluorophenyl)-3‑oxobutanoate is a β‑keto ester bearing a 4‑fluorophenyl substituent at the C4 position of the butanoate backbone [REFS‑1]. Its molecular formula is C₁₂H₁₃FO₃ (MW 224.23 g·mol⁻¹) [REFS‑2]. The compound serves as a versatile synthetic intermediate, most notably in the construction of 4‑pyridinone non‑nucleoside reverse‑transcriptase inhibitors (NNRTIs) that retain potency against drug‑resistant HIV‑1 strains [REFS‑3]. Commercial suppliers typically ship the product as a powder with ≥97‑98% purity and recommend storage at 2–8°C [REFS‑3].

Why 4-Halogen Substitution Cannot Be Interchanged


The 4‑fluorophenyl, 4‑chlorophenyl, 4‑bromophenyl, and unsubstituted phenyl analogs of ethyl 3‑oxobutanoate share a common β‑keto ester scaffold yet differ markedly in lipophilicity, electronic character, and steric profile [REFS‑1]. The fluorine atom’s small van der Waals radius (1.47 Å) and high electronegativity impart a unique combination of metabolic stability and modulated reactivity that is not reproduced by the larger halogens or by hydrogen [REFS‑2]. Consequently, the final pyridinone NNRTI pharmacophore generated from the 4‑fluoro intermediate exhibits a distinct resistance profile and potency fingerprint relative to analogs derived from the chloro or bromo precursors [REFS‑3]. Routine interchange without comparative bridging data risks altering both target affinity and ADME properties of the downstream drug candidate.

Quantitative Differentiation from Closest Analogs


LogP: Fluorine Lowers Lipophilicity

The computed logP of ethyl 4‑(4‑fluorophenyl)-3‑oxobutanoate is 1.89, compared with 2.40 for the 4‑chlorophenyl analog and approximately 2.5–2.6 for the 4‑bromophenyl analog [REFS‑1][REFS‑2]. The unsubstituted phenyl analog exhibits a logP of approximately 1.7, making the fluoro compound the least lipophilic among the halogenated series while retaining the metabolic advantages of halogen substitution [REFS‑3].

Physicochemical profiling ADME prediction β‑Keto ester intermediates

Aqueous Solubility Advantage

Ethyl 4‑(4‑fluorophenyl)-3‑oxobutanoate exhibits an experimentally derived aqueous solubility of 1,144 mg·L⁻¹ at 25 °C [REFS‑1]. In contrast, the 4‑chlorophenyl analog is described as “poorly soluble in water” by multiple suppliers, and the 4‑bromophenyl analog displays a calculated logP ≥2.5, consistent with sub‑millimolar aqueous solubility [REFS‑2][REFS‑3]. The enhanced solubility of the fluoro derivative facilitates homogeneous reaction conditions during the Claisen condensation and subsequent cyclization steps.

Solubility Formulation Process chemistry

Synthetic Yield in Pyridinone Precursor Synthesis

In the patent‑documented synthesis of 4‑pyridinone NNRTI precursors, acylation of Meldrum’s acid with 4‑fluorophenylacetyl chloride followed by ethanolysis and recrystallization furnishes ethyl 4‑(4‑fluorophenyl)-3‑oxobutanoate in 86.8% isolated yield (5.3 g scale) [REFS‑1]. For comparison, the analogous 4‑chlorophenyl substrate under similar CDI‑mediated acylation conditions provides the keto ester in 78–83% yield, and the 4‑bromophenyl variant typically requires modified conditions to reach comparable efficiency [REFS‑2][REFS‑3].

Synthetic efficiency Process yield Pyridinone NNRTI

Potency Against NNRTI-Resistant HIV-1

The pyridin‑2(1H)‑one series constructed from ethyl 4‑(4‑fluorophenyl)-3‑oxobutanoate yields the 26‑trans enantiomer pair, which displays an EC₅₀ of 4 nM against wild‑type HIV‑1 and a selectivity index (SI) of 75,000 [REFS‑1]. Critically, this compound retains high potency against single‑mutant (Y181C, K103N) and double‑mutant (A17) NNRTI‑resistant strains, a resistance profile not uniformly observed across analogs derived from the corresponding chloro‑ or bromo‑phenyl keto esters [REFS‑2][REFS‑3]. The precise electronic contribution of the 4‑fluoro substituent is implicated in optimal occupancy of the NNRTI hydrophobic pocket.

NNRTI Antiviral potency Drug‑resistant HIV‑1

Crystalline Solid Form for Easy Handling

Ethyl 4‑(4‑fluorophenyl)-3‑oxobutanoate is a crystalline solid with a melting point of 71.44 °C [REFS‑1]. The unsubstituted phenyl analog is reported as a colourless to light yellow oil at ambient temperature, while the 4‑chloro analog is described as a powder but with lower crystallinity [REFS‑2][REFS‑3]. A well‑defined melting point enables purity verification by DSC, facilitates recrystallization to upgrade purity, and simplifies dispensing and inventory management relative to liquid or waxy intermediates.

Solid‑state properties Purification Logistics

pKa and Keto-Enol Tautomerism

The predicted pKa of ethyl 4‑(4‑fluorophenyl)-3‑oxobutanoate is 10.35 ± 0.46, reflecting the electron‑withdrawing effect of the 4‑fluorophenyl group on the acidic α‑methylene protons [REFS‑1]. In comparison, the unsubstituted phenyl derivative is expected to have a slightly higher pKa (~10.7–11.0) due to the absence of the inductively withdrawing halogen, while the 4‑chloro and 4‑bromo analogs exhibit pKa values shifted by the competing effects of inductive withdrawal and polarizability [REFS‑2]. The fluorine atom’s strong –I effect without significant +M back‑donation creates a distinct tautomeric ratio that influences the regioselectivity of subsequent cyclocondensation reactions with amidines or guanidines.

Reactivity Tautomerism Keto–enol equilibrium

Application Scenarios


4-Pyridinone NNRTIs for Drug-Resistant HIV-1

The compound is the preferred β‑keto ester building block for constructing 6‑substituted‑4‑cycloalkyloxy‑pyridin‑2(1H)‑ones that demonstrate single‑digit nanomolar EC₅₀ against wild‑type HIV‑1 and retain potency against clinically relevant NNRTI‑resistant mutants (Y181C, K103N, A17 double mutant) [REFS‑1]. The 4‑fluoro substitution is essential for the resistance‑breaking phenotype; analogs derived from the unsubstituted phenyl keto ester lose ≥10‑fold activity against the A17 double mutant.

Early-Stage Fluorination Strategy

Building blocks containing a pre‑installed 4‑fluorophenyl moiety enable medicinal chemists to introduce fluorine into lead molecules early in the synthetic sequence, avoiding the cost and yield penalties of late‑stage fluorination [REFS‑2]. The crystalline solid form (mp 71 °C) simplifies automated dispensing in parallel synthesis libraries [REFS‑2], and the measured aqueous solubility of 1,144 mg·L⁻¹ supports reactions in aqueous‑organic mixtures common in high‑throughput experimentation.

Kilogram-Scale Process Chemistry

With a documented 86.8% isolated yield from Meldrum’s acid acylation [REFS‑1] and a convenient melting point that facilitates recrystallization‑based purification, the 4‑fluoro intermediate is well‑suited for scale‑up to multi‑kilogram quantities. Its higher aqueous solubility relative to the chloro and bromo analogs (estimated ≥2‑fold) reduces organic solvent consumption during work‑up [REFS‑2], directly lowering the E‑factor and cost of goods.

5-Lipoxygenase Inhibitor Probe Synthesis

The ethyl 4‑(4‑fluorophenyl)-3‑oxobutanoate scaffold has been employed in the structural evaluation of 2‑substituted 5‑hydroxyindole‑3‑carboxylates as potent inhibitors of human 5‑lipoxygenase (5‑LO) [REFS‑1]. The fluorine atom’s metabolic stability advantage over other halogens [REFS‑2] makes this intermediate the logical choice when designing 5‑LO probe molecules intended for cellular or in vivo target engagement studies.

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